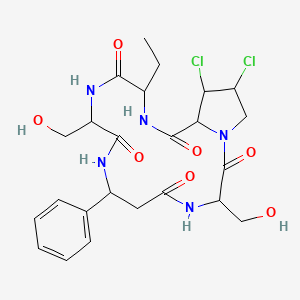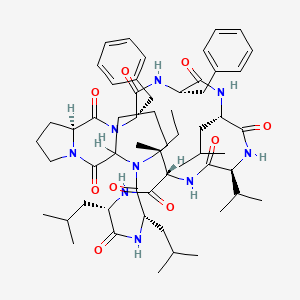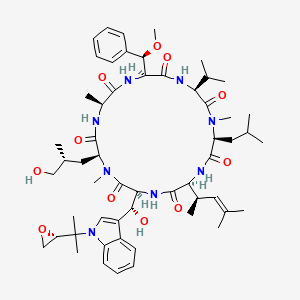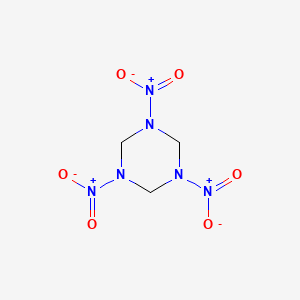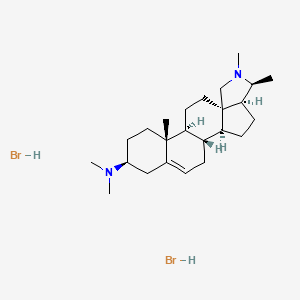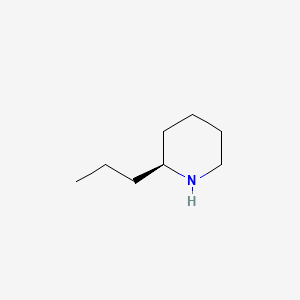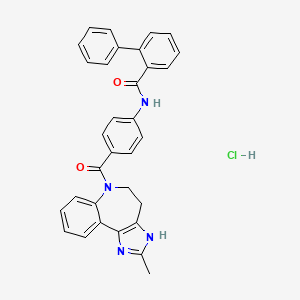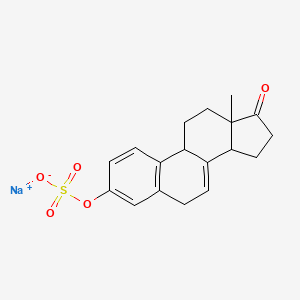
CP 339818 盐酸盐
描述
科学研究应用
作用机制
生化分析
Biochemical Properties
CP 339818 HYDROCHLORIDE plays a significant role in biochemical reactions by blocking the Kv1.3 and Kv1.4 potassium channels. Kv1.3 is expressed in the brain and effector memory T (Tem) cells, while Kv1.4 is expressed in brain cells. Both channels are members of the Shaker family of voltage-gated potassium channels and are involved in setting the membrane potential of neurons. CP 339818 HYDROCHLORIDE inhibits these channels by binding to their C-type inactivated state, with an IC50 of approximately 200 nM for Kv1.3 and 300 nM for Kv1.4 . This inhibition affects the membrane potential and, consequently, the function of neurons and T cells.
Cellular Effects
CP 339818 HYDROCHLORIDE has profound effects on various cell types and cellular processes. In T cells, it suppresses activation by blocking Kv1.3 channels, which are up-regulated upon T cell activation and contribute to multiple immune processes and disorders . In neuronal cells, the inhibition of Kv1.4 channels by CP 339818 HYDROCHLORIDE affects the membrane potential and neuronal excitability . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by altering the ionic balance across the cell membrane.
Molecular Mechanism
The molecular mechanism of CP 339818 HYDROCHLORIDE involves its binding to the C-type inactivated state of Kv1.3 and Kv1.4 channels. This binding prevents the channels from returning to their active state, thereby inhibiting potassium ion flow through the membrane . The inhibition of Kv1.3 channels in T cells leads to suppression of T cell activation, while the inhibition of Kv1.4 channels in neurons affects neuronal excitability and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CP 339818 HYDROCHLORIDE have been observed to change over time. The compound is stable at 2-8°C and soluble in DMSO at concentrations greater than 10 mg/mL . Long-term studies have shown that CP 339818 HYDROCHLORIDE can maintain its inhibitory effects on Kv1.3 and Kv1.4 channels over extended periods, with no significant degradation observed
Dosage Effects in Animal Models
The effects of CP 339818 HYDROCHLORIDE vary with different dosages in animal models. At lower doses, the compound effectively inhibits Kv1.3 and Kv1.4 channels without causing significant toxicity . At higher doses, CP 339818 HYDROCHLORIDE can cause adverse effects, including potential toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe.
Metabolic Pathways
CP 339818 HYDROCHLORIDE is involved in metabolic pathways that include its interaction with enzymes and cofactors responsible for its biotransformation. The compound is metabolized primarily in the liver, where it undergoes enzymatic hydrolysis and other metabolic processes . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
Within cells and tissues, CP 339818 HYDROCHLORIDE is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within tissues are influenced by these interactions, which can affect its overall efficacy and potential for toxicity.
Subcellular Localization
CP 339818 HYDROCHLORIDE is localized within specific subcellular compartments, where it exerts its effects on Kv1.3 and Kv1.4 channels. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring that it reaches its intended sites of action . This subcellular localization is crucial for the compound’s activity and function, as it allows for precise modulation of potassium channel activity.
准备方法
合成路线和反应条件
CP 339818 盐酸盐的合成涉及在盐酸存在下,1-(苯甲基)-4(1H)-喹啉亚基与 1-戊胺的反应 . 该反应通常在受控的温度和压力条件下进行,以确保高收率和纯度。
工业生产方法
CP 339818 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进的反应容器,以保持一致的质量和收率。 最终产品通常以白色至灰白色粉末的形式获得,纯度 ≥98% .
化学反应分析
反应类型
CP 339818 盐酸盐主要由于喹啉环和戊胺部分的存在而发生取代反应 . 在特定条件下,它也可以参与氧化和还原反应。
常用试剂和条件
氧化反应: 在酸性或碱性条件下可以使用高锰酸钾或过氧化氢等氧化剂.
还原反应: 在无水条件下使用硼氢化钠或氢化铝锂等还原剂.
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以生成各种烷基化衍生物,而氧化和还原反应可以改变喹啉环上的官能团 .
相似化合物的比较
属性
IUPAC Name |
1-benzyl-N-pentylquinolin-4-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRISCAPZWLWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609671 | |
| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185855-91-8 | |
| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


